molecular formula C11H21NO4S B14470964 {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid CAS No. 66432-55-1

{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid

Cat. No.: B14470964
CAS No.: 66432-55-1
M. Wt: 263.36 g/mol
InChI Key: IXVDILGDILCPHF-UHFFFAOYSA-N
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Description

{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is an organic compound that features a unique combination of functional groups, including a carbamoyl group, a sulfinyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid typically involves multiple steps, starting with the preparation of the carbamoyl and sulfinyl intermediates. One common method involves the reaction of butan-2-ylamine with a suitable sulfinylating agent to form the sulfinyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products Formed

    Oxidation: {[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid

    Reduction: {[Di(butan-2-yl)carbamoyl]amino}acetic acid

    Substitution: Esters or amides of this compound

Scientific Research Applications

{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their structure and function. The carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    {[Di(butan-2-yl)carbamoyl]sulfonyl}acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    {[Di(butan-2-yl)carbamoyl]amino}acetic acid: Similar structure but with an amino group instead of a sulfinyl group.

    {[Di(butan-2-yl)carbamoyl]methoxy}acetic acid: Similar structure but with a methoxy group instead of a sulfinyl group.

Uniqueness

{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where the sulfinyl group’s reactivity is advantageous.

Properties

CAS No.

66432-55-1

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

2-[di(butan-2-yl)carbamoylsulfinyl]acetic acid

InChI

InChI=1S/C11H21NO4S/c1-5-8(3)12(9(4)6-2)11(15)17(16)7-10(13)14/h8-9H,5-7H2,1-4H3,(H,13,14)

InChI Key

IXVDILGDILCPHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)S(=O)CC(=O)O

Origin of Product

United States

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